(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as alkyl glycosides, interact with various biological targets due to their surfactant properties .
Mode of Action
They can interact with biological membranes, potentially altering their properties and affecting the function of membrane-bound proteins .
Biochemical Pathways
Alkyl glycosides are known to interact with biological membranes, which could potentially affect various cellular processes and signaling pathways .
Pharmacokinetics
It is known that alkyl glycosides are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length . This could potentially affect the bioavailability of ALLYL-BETA-D-GALACTOPYRANOSIDE.
Result of Action
It is known that alkyl glycosides can exhibit surfactant properties, potentially altering the properties of biological membranes and affecting the function of membrane-bound proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ALLYL-BETA-D-GALACTOPYRANOSIDE. For instance, the solubility of alkyl glycosides, including ALLYL-BETA-D-GALACTOPYRANOSIDE, in water is an endothermic process, meaning it requires heat . Therefore, temperature could potentially influence the solubility and, consequently, the bioavailability and efficacy of ALLYL-BETA-D-GALACTOPYRANOSIDE.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-QMGXLNLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol in carbohydrate chemistry?
A1: this compound, or allyl β-D-galactopyranoside, serves as a valuable building block in synthesizing more complex carbohydrates. [, ] Its allyl group allows for selective deprotection and further functionalization, making it a versatile starting material for creating diverse oligosaccharides and glycoconjugates. [, ]
Q2: How can this compound be synthesized enzymatically?
A2: Research demonstrates the successful enzymatic synthesis of allyl β-D-galactopyranoside from lactose using β-D-galactosidase derived from Streptococcus thermophilus. [] This method offers a greener and potentially more efficient alternative to traditional chemical synthesis. []
Q3: What challenges arise when using this compound in oligosaccharide synthesis?
A3: While valuable, utilizing this compound in oligosaccharide synthesis presents challenges related to achieving regioselectivity during glycosylation reactions. [] Studies indicate that the reaction conditions and protecting groups on the glycosyl acceptor significantly impact the yield and selectivity of the desired (1→3)-linked disaccharide product. []
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